1-[4-methyl-3'-(2-nitrophenyl)-2-phenyl-2H,3'H-spiro[phthalazine-1,2'-[1,3,4]thiadiazol]-5'-yl]ethanone
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Overview
Description
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE is a complex organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a spiro linkage
Preparation Methods
The synthesis of 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE involves several steps. One common method includes the 1,3-addition of nitrilimines, which are generated in situ by the base-catalyzed dehydrochlorination of hydrazonoyl chlorides using triethylamine, to the C=S group of methyl 2-[1-[3,5-dimethyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl]-3-(naphthalen-2-yl)prop-2-en-1-one . Industrial production methods may involve scaling up this process and optimizing reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitro group, using reagents like sodium methoxide or potassium cyanide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing to explore its potential as an antimicrobial or anticancer agent.
Mechanism of Action
The mechanism by which 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE exerts its effects involves interactions with molecular targets and pathways. For instance, its antimicrobial activity may be due to the inhibition of specific enzymes or disruption of cell membranes. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar compounds include other spiro compounds and 1,3,4-thiadiazole derivatives. What sets 1-[4-METHYL-3’-(2-NITROPHENYL)-2-PHENYL-2H,3’H-SPIRO[PHTHALAZINE-1,2’-[1,3,4]THIADIAZOL]-5’-YL]ETHAN-1-ONE apart is its unique combination of structural features, which may confer distinct chemical and biological properties. Some similar compounds include:
- 1,3,4-thiadiazole derivatives
- Spiro[cyclohexane-1,2’-[1,3,4]thiadiazole]
- 1-(4-nitrophenyl)-1H-1,2,3-triazole
Properties
Molecular Formula |
C24H19N5O3S |
---|---|
Molecular Weight |
457.5 g/mol |
IUPAC Name |
1-[4'-methyl-4-(2-nitrophenyl)-2'-phenylspiro[1,3,4-thiadiazole-5,1'-phthalazine]-2-yl]ethanone |
InChI |
InChI=1S/C24H19N5O3S/c1-16-19-12-6-7-13-20(19)24(27(25-16)18-10-4-3-5-11-18)28(26-23(33-24)17(2)30)21-14-8-9-15-22(21)29(31)32/h3-15H,1-2H3 |
InChI Key |
AANPZYPSFOYWBD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2(C3=CC=CC=C13)N(N=C(S2)C(=O)C)C4=CC=CC=C4[N+](=O)[O-])C5=CC=CC=C5 |
Origin of Product |
United States |
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